5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile
Overview
Description
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position on the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 6-(dimethylamino)-4-methylpyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and
Biological Activity
Overview
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a bromine atom at the 5th position, a dimethylamino group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the bromine atom may enhance its binding affinity through halogen bonding, which can influence the compound's pharmacological properties. Specifically, it may act as an enzyme inhibitor or modulator of receptor activity, impacting metabolic pathways and cellular functions.
Antimicrobial Activity
Recent studies have shown that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro testing has demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyridine derivative have shown minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as E. coli and S. aureus .
Pathogen | MIC (mg/mL) | Activity |
---|---|---|
E. coli | 0.0195 | Strong inhibition |
S. aureus | 0.0048 | Strong inhibition |
C. albicans | 0.039 | Moderate inhibition |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that modifications at specific positions on the pyridine ring could enhance antibacterial efficacy against resistant strains of bacteria .
- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in NAD+ biosynthesis. The findings suggested that this compound could potentially modulate NAD+ levels, thereby influencing metabolic processes in cells .
Research Findings
Research has confirmed that compounds with similar structural features exhibit diverse biological activities:
- Antifungal Properties : Some studies have highlighted antifungal activity against Candida species, suggesting a broader spectrum of antimicrobial action beyond bacteria .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic applications .
Properties
IUPAC Name |
5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-7(4-11)5-12-9(8(6)10)13(2)3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMUYIIMXTNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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